molecular formula C20H18BrN3O2S B5200197 (5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5200197
M. Wt: 444.3 g/mol
InChI Key: ZMVWGWXNEQETNF-LFIBNONCSA-N
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Description

(5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a dimethylamino-substituted benzylidene moiety, and a thioxodihydropyrimidine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

The synthesis of (5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromo-2-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final thioxodihydropyrimidine product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

(5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Scientific Research Applications

(5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the dimethylamino group may enhance its ability to interact with biological membranes or proteins, while the thioxodihydropyrimidine core could play a role in its overall reactivity and stability.

Properties

IUPAC Name

(5E)-1-(4-bromo-2-methylphenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-12-10-14(21)6-9-17(12)24-19(26)16(18(25)22-20(24)27)11-13-4-7-15(8-5-13)23(2)3/h4-11H,1-3H3,(H,22,25,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVWGWXNEQETNF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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